REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([O:21][CH3:22])[c:6]2[c:7]([n:20]1)[CH2:8][CH2:9][N:10]([C:13]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])[CH2:11][CH2:12]2.[ClH:23]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([O:21][CH3:22])[c:6]2[c:7]([n:20]1)[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2
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Name
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COc1cc(OC)c2c(n1)CCN(C(=O)OC(C)(C)C)CC2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)c2c(n1)CCN(C(=O)OC(C)(C)C)CC2
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COc1cc(OC)c2c(n1)CCNCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |